9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine
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Overview
Description
9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine is an electron-rich material with significant applications in organic electronics. It is known for its high hole mobility and stability, making it a valuable component in organic light-emitting diodes (OLEDs) and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 9,9-dimethylfluorene with phenylboronic acid in the presence of a palladium catalyst to form the phenyl-substituted fluorene. This intermediate is then reacted with 4-bromoaniline under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines
Scientific Research Applications
9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine is widely used in scientific research due to its unique properties:
Chemistry: Used as a hole-transport material in OLEDs, improving device efficiency and lifetime.
Medicine: Investigated for use in drug delivery systems.
Industry: Employed in the production of high-performance electronic devices
Mechanism of Action
The compound exerts its effects primarily through its electron-rich nature, facilitating efficient hole transport in electronic devices. It interacts with molecular targets such as electron-deficient materials, forming stable charge-transfer complexes. These interactions enhance the performance of devices like OLEDs by improving charge mobility and reducing energy loss .
Comparison with Similar Compounds
Similar Compounds
- 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine
- N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9H-fluoren-2-amine
- 2-anilino-9,9-dimethylfluorene
Uniqueness
Compared to similar compounds, 9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine exhibits higher hole mobility and better thermal stability. These properties make it particularly suitable for use in high-performance electronic devices, where efficiency and longevity are critical .
Properties
Molecular Formula |
C40H31N |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C40H31N/c1-39(2)35-17-9-6-14-31(35)34-25-24-30(26-38(34)39)41-29-22-20-28(21-23-29)40(27-12-4-3-5-13-27)36-18-10-7-15-32(36)33-16-8-11-19-37(33)40/h3-26,41H,1-2H3 |
InChI Key |
MWFNPTUHUPOHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8)C |
Origin of Product |
United States |
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